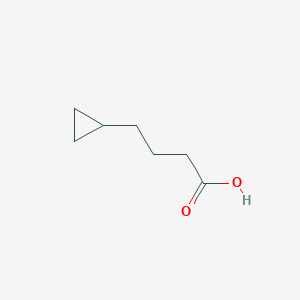

4-Cyclopropylbutanoic acid

Description

4-Cyclopropylbutanoic acid (CAS 5687-84-3) is a carboxylic acid derivative characterized by a cyclopropyl group attached to the fourth carbon of a butanoic acid backbone. Its molecular formula is C₇H₁₀O₂, with a purity of 95% as reported in commercial catalogs . The cyclopropyl substituent introduces steric strain due to its three-membered ring structure, which may influence its chemical reactivity, solubility, and biological interactions. This compound is primarily utilized in organic synthesis and pharmaceutical research, though specific applications are less documented in the provided evidence.

Properties

IUPAC Name |

4-cyclopropylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(9)3-1-2-6-4-5-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFPLPYKIHFSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599605 | |

| Record name | 4-Cyclopropylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5687-84-3 | |

| Record name | 4-Cyclopropylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylbutanoic acid typically involves the cyclopropanation of butanoic acid derivatives. One common method is the reaction of cyclopropylmethyl bromide with sodium butanoate under basic conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation of cyclopropyl-substituted intermediates. The use of palladium or platinum catalysts under high-pressure hydrogenation conditions can yield high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylbutanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclopropylbutanone using oxidizing agents like potassium permanganate.

Reduction: Reduction of the carboxylic acid group can yield cyclopropylbutanol.

Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for conversion to acyl chloride, followed by nucleophilic substitution.

Major Products Formed:

- Cyclopropylbutanone (oxidation)

- Cyclopropylbutanol (reduction)

- Cyclopropylbutanoyl chloride (substitution)

Scientific Research Applications

4-Cyclopropylbutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropylbutanoic acid involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and binding affinity of the compound. This strain can influence the compound’s interaction with enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Specific Comparisons

4-Cyclohexylbutanoic Acid (CAS 4441-63-8)

- Structural Difference : Replaces the cyclopropyl group with a bulkier cyclohexyl ring.

- Acidity: Cyclohexyl’s electron-donating effects may slightly reduce acidity relative to cyclopropyl, though experimental pKa values are unavailable in the evidence. Pharmaceutical Relevance: Listed as an impurity in sodium picosulfate manufacturing (), suggesting regulatory scrutiny in drug formulations.

Cyclopropyl-Substituted Benzoic Acids

Examples include 2-, 3-, and 4-cyclopropylbenzoic acids (CAS 3158-74-5, 1129-06-2, 1798-82-9) :

- Structural Difference: Aromatic benzoic acid core vs. aliphatic butanoic acid chain.

- Implications: Acidity: Benzoic acids (pKa ~4.2) are stronger acids than butanoic acids (pKa ~4.8) due to resonance stabilization of the conjugate base. Substituent Position: The para-substituted 4-cyclopropylbenzoic acid (97% purity) may exhibit enhanced stability compared to ortho/meta isomers due to reduced steric hindrance.

Functional Group and Reactivity Comparisons

4-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic Acid (CAS 2098027-15-5)

- Implications: Reactivity: The thiopyran group introduces sulfur-based interactions, while the amide linkage may enhance stability against hydrolysis compared to 4-cyclopropylbutanoic acid.

Research Findings and Limitations

- Key Insight: Cyclopropyl groups confer unique steric and electronic effects, but direct comparative data (e.g., solubility, pKa) for this compound are scarce in the provided evidence.

- Gaps : highlights regulatory aspects of cyclohexyl analogs, but cyclopropyl derivatives lack similar documentation, necessitating further pharmacokinetic studies.

Biological Activity

4-Cyclopropylbutanoic acid (4-CPBA) is an organic compound belonging to the class of fatty acids. Its unique cyclopropyl structure contributes to its diverse biological activities, making it of interest in pharmaceutical research and development. This article reviews the biological activity of 4-CPBA, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

This compound has the following chemical structure:

- Chemical Formula : CHO

- CAS Number : 5687-84-3

- Molecular Weight : 128.17 g/mol

The cyclopropyl group in its structure is believed to enhance its interaction with biological targets compared to linear fatty acids.

Antimicrobial Activity

Research indicates that 4-CPBA exhibits significant antimicrobial properties. A study highlighted that cyclopropane-containing fatty acids, including 4-CPBA, demonstrated potent inhibition against various bacterial and fungal strains. The mechanisms underlying this activity are primarily attributed to their ability to disrupt cellular membranes and inhibit key metabolic pathways.

In Vitro Studies

In vitro assessments have shown that 4-CPBA effectively inhibits the growth of several pathogens:

| Pathogen | Inhibition Zone (mm) | Control (Streptomycin) |

|---|---|---|

| Escherichia coli | 15 | 20 |

| Bacillus megaterium | 18 | 22 |

| Pseudoroseovarius crassostreae | 17 | 21 |

These results suggest that 4-CPBA could serve as a promising candidate for developing new antimicrobial agents, particularly against multi-drug resistant strains.

The biological activity of 4-CPBA is thought to involve several mechanisms:

- Membrane Disruption : The unique structure of cyclopropyl fatty acids allows them to integrate into lipid bilayers, leading to increased membrane permeability and eventual cell lysis.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical biosynthetic pathways, such as fatty acid synthesis and amino acid metabolism. For instance, related studies have demonstrated that cyclopropyl derivatives can inhibit α-isopropylmalate synthase, an enzyme crucial for leucine biosynthesis in fungi and bacteria .

Therapeutic Applications

Given its antimicrobial properties, 4-CPBA may have potential therapeutic applications in treating infections caused by resistant pathogens. Additionally, its structural characteristics suggest possible roles in modulating immune responses through interactions with G-protein coupled receptors (GPCRs), particularly GPR84, which is implicated in inflammatory processes .

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy of cyclopropane fatty acids in drug discovery:

- Case Study on Antifungal Activity : A study found that cyclopropane-containing fatty acids exhibited broad-spectrum antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The compounds were effective even at low concentrations, indicating their potential as antifungal agents .

- Pharmacological Evaluation : In a pharmacological evaluation involving animal models, compounds similar to 4-CPBA demonstrated low toxicity profiles while maintaining high efficacy against targeted microbial strains. This suggests a favorable safety margin for potential therapeutic use .

Q & A

Q. What are the common synthetic routes for 4-Cyclopropylbutanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or carbene insertion, followed by carboxylation of the intermediate. Reaction conditions (e.g., catalysts like Rh₂(OAc)₄, temperature control at 60–80°C, and solvent polarity) significantly impact yield and purity . Post-synthesis purification via reversed-phase HPLC (as in ) or recrystallization in ethanol/water mixtures is critical. Monitor purity using -NMR (cyclopropane protons at δ 0.5–1.5 ppm with characteristic coupling constants) and mass spectrometry (expected [M-H] ion at m/z 141) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Prioritize -NMR for cyclopropane ring confirmation (two doublet-of-doublets from vicinal coupling) and -NMR for carbonyl carbon (δ ~170–175 ppm). IR spectroscopy identifies the carboxylic acid O-H stretch (2500–3300 cm) and C=O stretch (~1700 cm). High-resolution mass spectrometry (HRMS) confirms molecular formula (C₇H₁₀O₂) with an error margin <2 ppm .

Q. How should researchers handle the storage and stability of this compound to prevent degradation?

- Methodological Answer : Store at -20°C under inert gas (N₂/Ar) to minimize oxidation. Degradation is monitored via HPLC (retention time shifts) or -NMR (new peaks from decarboxylation or ring-opening byproducts). Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis to identify variability sources: assay conditions (e.g., pH, cell lines), compound purity, or concentration ranges. Replicate studies under standardized protocols (e.g., OECD guidelines) and apply statistical tests (ANOVA, t-tests) to assess significance. Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict reaction pathways and transition states. Molecular dynamics simulations (AMBER force field) model solvation effects. Software like Gaussian or ORCA is recommended, with validation against experimental kinetic data .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate cyclopropane ring modifications on bioactivity?

- Methodological Answer : Systematically synthesize derivatives with substituents at the cyclopropane ring (e.g., halogens, methyl groups). Use in vitro assays (IC₅₀, EC₅₀) and molecular docking (AutoDock Vina) to correlate structural changes with target binding affinity. Control variables (solvent, temperature) to isolate substituent effects .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer : Use nonlinear regression (Hill equation) to calculate EC₅₀/IC₅₀ values. For multi-group comparisons, apply one-way ANOVA with post-hoc Tukey tests. Report confidence intervals (95%) and uncertainties (e.g., SEM) as per . Software like GraphPad Prism or R (drc package) is advised .

Q. How should researchers address missing data or outliers in studies involving this compound?

- Methodological Answer : For missing data, use multiple imputation (MI) or maximum likelihood estimation (MLE). Outliers are identified via Grubb’s test or studentized residuals. Justify exclusion criteria in the methodology section. Transparently report all data in appendices, following ’s guidelines .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.